Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-

Description

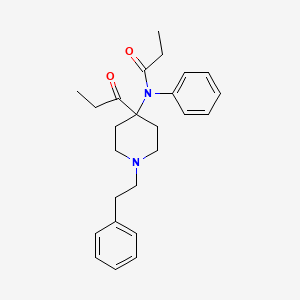

"Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-" (referred to as R 33 352 in research literature) is a synthetic opioid belonging to the 4-substituted fentanyl derivatives . Structurally, it features a 4-piperidinyl core substituted with:

- A 1-oxopropyl group at the 4-position.

- A 2-phenylethyl group at the 1-position.

- An N-phenylpropanamide moiety.

This compound is part of a broader class of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, designed to optimize analgesic potency and safety margins. Preclinical studies in rats highlight its extremely short duration of action (0.74 hours at 4× the effective dose), contrasting with other analogs in the series .

Properties

CAS No. |

60644-97-5 |

|---|---|

Molecular Formula |

C25H32N2O2 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

N-phenyl-N-[1-(2-phenylethyl)-4-propanoylpiperidin-4-yl]propanamide |

InChI |

InChI=1S/C25H32N2O2/c1-3-23(28)25(27(24(29)4-2)22-13-9-6-10-14-22)16-19-26(20-17-25)18-15-21-11-7-5-8-12-21/h5-14H,3-4,15-20H2,1-2H3 |

InChI Key |

MEFSUFUXHLHDHA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include pyridinium hydrobromide perbromide, which is a brominating and oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- can undergo various types of chemical reactions, including:

Oxidation: Using oxidizing agents such as pyridinium hydrobromide perbromide.

Reduction: Typically involves reducing agents like lithium aluminum hydride.

Substitution: Can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium hydrobromide perbromide.

Reducing Agents: Lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Modifications and Pharmacological Outcomes

Fentanyl derivatives share a 4-anilidopiperidine scaffold but differ in substituents, leading to significant variations in potency, duration, and safety. Below is a comparative analysis:

Structural Determinants of Activity

- Potency : The methoxycarbonyl group in R 31 833 enhances µ-opioid receptor binding affinity, yielding 10,031× morphine’s potency .

- Duration : The 2-thienylethyl group in R 33 352 likely accelerates metabolic clearance (via CYP3A4-mediated N-dealkylation), shortening duration to 0.74 hours . Conversely, the 3-methyl group in R 32 792 sterically hinders metabolism, extending action to >8 hours .

- Safety : Analogs like R 30 730 (methoxymethyl substituent) achieve high safety margins (LD50/ED50 = 25,211) due to reduced off-target toxicity .

Metabolic and Pharmacokinetic Differences

- Metabolism: Most analogs undergo CYP3A4-mediated N-dealkylation to inactive metabolites (e.g., norfentanyl). Substituents like 2-thienyl (R 33 352) or fluorine (para-fluorofentanyl) alter metabolic stability and clearance rates .

Biological Activity

Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-, is a synthetic compound that belongs to a class of substances known as piperidine derivatives. This compound is structurally related to various opioids and has been studied for its potential biological activities, particularly in the context of pain management and neuropharmacology. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₂O

- IUPAC Name : Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-

This compound features a piperidine ring, which is a common motif in many psychoactive substances, and it may exhibit various pharmacological properties due to its structural characteristics.

The biological activity of this compound is primarily attributed to its interaction with opioid receptors, similar to other piperidine derivatives. These interactions can lead to analgesic effects, making it a candidate for pain relief therapies. However, extensive research is needed to elucidate the specific mechanisms by which this compound exerts its effects.

Case Studies

While there are no direct case studies specifically focusing on Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-, research on similar compounds provides insights into their potential effects:

- Fentanyl Analogues : Many studies have highlighted the potency of fentanyl analogues in pain management. For instance, 4-Fluorobutyrylfentanyl has been shown to have significant analgesic effects while also posing risks of dependency and overdose .

- Neuropharmacological Effects : Piperidine derivatives are often studied for their neuropharmacological effects, particularly in relation to neurodegenerative diseases. Compounds that interact with opioid receptors may influence pathways associated with pain modulation and neuroprotection .

Toxicological Profile

The toxicological data regarding Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- remains sparse. However, related compounds have been classified under controlled substances due to their potential for abuse and adverse effects. The following table summarizes the toxicological concerns associated with similar piperidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.